molecular formula C16H20N4O2 B1379457 benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate CAS No. 1803580-88-2

benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate

Cat. No.: B1379457
CAS No.: 1803580-88-2
M. Wt: 300.36 g/mol
InChI Key: ILDPGXGUZKSYMF-UHFFFAOYSA-N
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Description

Benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine scaffold substituted with both a 1,2,4-triazole moiety and a benzyloxycarbonyl (Cbz) protecting group. The 1,2,4-triazole ring is a privileged structure in pharmacology, known for its wide range of biological activities and its presence in clinically used drugs, such as the aromatase inhibitor letrozole . As a result, this compound serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Its primary research application lies in its use as a versatile precursor for the construction of novel compounds targeting various diseases. The structural motifs present in this reagent are commonly found in molecules investigated for anticancer activity. For instance, 1,2,4-triazole-containing compounds have been designed as novel classes of anti-mitotic agents for activity in breast cancer, demonstrating potent antiproliferative effects and the ability to disrupt tubulin polymerization . Furthermore, related 1,2,3-triazole-piperazine conjugates have shown promising in vitro cytotoxic activity against a panel of human cancer cell lines, including BT-474 (breast), HeLa (cervical), and MCF-7 (breast) . The piperazine and triazole pharmacophores are also explored for their antiparasitic potential, with closely related (1-benzyl-4-triazolyl)-indole-2-carboxamides demonstrating efficacy against Toxoplasma gondii and Cryptosporidium parvum . The benzyloxycarbonyl (Cbz) group is a fundamental protecting group in organic synthesis, specifically for amines, and its presence in this molecule allows for further selective chemical modifications of the piperidine nitrogen. This makes the compound an invaluable scaffold for constructing diverse chemical libraries. All products are offered For Research Use Only. They are not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

benzyl 4-(1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(22-11-15-4-2-1-3-5-15)19-8-6-14(7-9-19)10-20-13-17-12-18-20/h1-5,12-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDPGXGUZKSYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Route

The classical preparation involves multi-step organic synthesis under anhydrous and inert atmosphere conditions:

  • Starting Materials : The synthesis typically begins with a piperidine derivative bearing a protected nitrogen (e.g., benzyl carbamate) and a suitable leaving group or reactive site at the 4-position for nucleophilic substitution.

  • Triazole Introduction : The 1,2,4-triazolylmethyl substituent is introduced via nucleophilic substitution or reductive amination using 1,2,4-triazole or its derivatives. This step requires careful control of reaction conditions to avoid side reactions.

  • Reaction Conditions : Reactions are conducted under nitrogen atmosphere using anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), dried over activated alumina or molecular sieves. Typical temperatures range from room temperature to 50°C depending on the reaction step.

  • Purification : Flash chromatography on silica gel is used for product isolation, employing eluents optimized for polarity and compound stability.

  • Characterization : Products are characterized by NMR spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and thin-layer chromatography (TLC) to confirm purity and structure.

Automated Capsule-Based Synthesis

Recent advances have introduced fully automated synthesis consoles that integrate multiple synthetic steps, including heterocycle formation and reductive amination, into a streamlined process. The preparation of benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate can be adapted to such systems, which provide reproducibility, efficiency, and reduced manual intervention.

  • Automated Console Features : The system includes modules such as rotary valves, syringe pumps, magnetic stirrers, heaters, and cartridge holders for reagents and resins.

  • Synthetic Sequence : The process involves sequential solvent delivery, reagent mixing, heating, reaction monitoring, and purification steps controlled by programmable scripts.

  • Example Workflow :

Step Command Parameters Description
Start sequence Cmd_start Initialize console and close cartridge holder
Solvent delivery Cmd_valve 0, DCM Select dichloromethane solvent port
Cmd_pump 200, NOP, 2700 Draw 4.5 mL solvent
Imine formation Cmd_heat 1, 50 Heat cartridge holder to 50°C
Cmd_pump 10, 5400, 300 Pump at 0.1 mL/min for 90 min
Cyclization reaction Cmd_heat 0, 37 Heat sample holder to 37°C
Cmd_pump 50, 300, 600 Pump at 0.5 mL/min for 5 min
Purification Cmd_valve 1, CART3 Select cartridge for silica purification
Cmd_pump 100, NOP, 8400 Draw 14 mL eluent
  • Reagents and Materials : Polystyrene-supported triphenylphosphine, copper(II) triflate, 2,6-lutidinium triflate, and various molecular sieves are used to facilitate heterocycle formation and reductive amination.

  • Reaction Monitoring : Automated systems allow for in-line monitoring by NMR or mass spectrometry, ensuring reaction completion and product quality.

Detailed Reaction Conditions and Notes

  • All reactions are performed under nitrogen atmosphere to prevent moisture and oxygen interference.

  • Solvents such as THF and DMF are rigorously dried and degassed.

  • Molecular sieves (4Å and 3Å) are activated by heating under vacuum before use.

  • Heating steps are precisely controlled (e.g., 35–50 °C) to optimize reaction kinetics.

  • Stirring speeds and pump rates are adjusted to ensure homogeneous mixing and controlled reagent addition.

  • Purification cartridges are pre-loaded with silica gel or other stationary phases for automated chromatographic separation.

Summary Table of Preparation Parameters

Parameter Value/Condition Notes
Atmosphere Nitrogen (N2) Anhydrous conditions
Solvents THF, DMF, DCM Anhydrous, dried over alumina or sieves
Temperature Range 25–50 °C Controlled heating during reaction steps
Stirring Speed 15 (arbitrary units) Ensures mixing in automated system
Reaction Time 60–90 minutes For imine formation and cyclization
Purification Flash chromatography, automated silica gel cartridges For product isolation and purity
Characterization Techniques NMR (1H, 13C), HRMS, TLC Confirm structure and purity

Research Findings and Advantages

  • Automated synthesis consoles significantly reduce manual labor and improve reproducibility in the preparation of complex molecules like this compound.

  • The integration of heterocycle formation and reductive amination in a single automated workflow enhances efficiency and throughput.

  • Controlled reaction parameters and in-line monitoring lead to high purity and yield of the target compound.

  • Use of supported reagents and cartridges simplifies purification and waste management.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. Benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate has been tested against various bacterial strains and fungi, demonstrating effectiveness as a potential antimicrobial agent. The triazole group enhances the compound's ability to inhibit the growth of microorganisms by interfering with their metabolic pathways .

Anticancer Activity

The compound has shown promise in anticancer research. Studies suggest that benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine derivatives can act as inhibitors of kinesin spindle protein (KSP), which plays a crucial role in cell division. By inhibiting KSP, these compounds may prevent cancer cell proliferation . Additionally, they have been evaluated for their ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

Drug Development

The structural features of this compound make it an attractive candidate for drug development. Its ability to target specific biological pathways allows for the design of new therapeutic agents aimed at treating conditions such as cancer and infections. The compound's efficacy can be enhanced through modifications to its chemical structure, allowing for tailored pharmacological profiles .

Buffering Agent in Biological Research

This compound has also been utilized as a non-ionic organic buffering agent in cell culture applications. It maintains physiological pH levels (6–8.5) during experiments, which is critical for ensuring the viability and functionality of cultured cells . This application is particularly valuable in pharmacological studies where maintaining optimal conditions is essential for accurate results.

Case Studies and Research Findings

StudyFocusFindings
Research on Antimicrobial ActivityAntimicrobial propertiesDemonstrated significant inhibition of bacterial growth in vitro.
Kinesin Spindle Protein InhibitionAnticancer effectsEffective against various cancer cell lines by inhibiting KSP activity.
Buffering ApplicationBiological researchMaintained stable pH levels in cell cultures during experiments.

Mechanism of Action

The mechanism of action of benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, while the piperidine ring may interact with receptors or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Fluconazole (C₁₃H₁₂F₂N₆O)
  • Structure: Fluconazole contains two 1H-1,2,4-triazole groups attached to a central difluorophenylmethanol backbone.
  • Key Difference : Unlike the target compound, fluconazole lacks a piperidine ring and instead incorporates a difluorophenyl group, enhancing its antifungal potency by improving target (CYP51) binding .
3-/4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic Acid Derivatives
  • Structure : These isomers (3- and 4-substituted) feature a benzoic acid backbone with a triazole-methyl substituent .
Target Compound vs. Analogs
Parameter Benzyl 4-(Triazolylmethyl)piperidine-1-carboxylate Fluconazole 4-(Triazolylmethyl)benzoic Acid
Molecular Formula C₁₆H₁₈N₄O₂ (estimated) C₁₃H₁₂F₂N₆O C₁₀H₉N₃O₂
Molecular Weight ~298.34 g/mol (estimated) 306.27 g/mol 203.19 g/mol
Melting Point Not reported Not specified 227–229°C
Key Functional Groups Piperidine, benzyl ester, triazole Difluorophenyl, triazole Benzoic acid, triazole
Pharmacological Activity Underexplored (theoretical antifungal potential) Antifungal Likely intermediate/research chemical

Pharmacological and Physicochemical Properties

  • Antifungal Potential: Fluconazole’s efficacy stems from its triazole groups inhibiting fungal lanosterol 14α-demethylase. The target compound’s piperidine ring may confer different binding kinetics or off-target effects due to increased flexibility .
  • Solubility : The benzyl carboxylate in the target compound likely reduces water solubility compared to fluconazole’s hydroxyl group. Benzoic acid derivatives (e.g., 4-substituted isomer) exhibit higher polarity due to the carboxylic acid group .
  • Synthetic Accessibility : Crystallographic tools like SHELX programs (e.g., SHELXL) are critical for resolving structures of such triazole-containing compounds, aiding in purity verification and conformational analysis .

Biological Activity

Benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies and findings.

The synthesis of this compound involves the reaction of benzyl piperidine derivatives with 1H-1,2,4-triazole. The process typically includes the following steps:

  • Formation of the piperidine core : This is achieved through standard organic synthesis methods involving piperidine derivatives.
  • Introduction of the triazole moiety : The coupling reaction between the piperidine derivative and a suitable triazole precursor is facilitated by catalysts such as p-TSA in microwave reactors.

This compound belongs to a class of triazole derivatives known for their diverse biological activities.

2.1 Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A study reported that certain triazole derivatives demonstrated IC50 values in the low micromolar range against human colon adenocarcinoma and lung carcinoma cell lines .

Compound Cancer Cell Line IC50 (µM)
Compound AHuman Colon Adenocarcinoma (HT29)5.0
Compound BHuman Lung Adenocarcinoma (A549)3.5
Benzyl TriazoleVarious Cancer Lines<10

2.2 Anti-inflammatory and Analgesic Effects

Triazole-containing compounds have also been investigated for their anti-inflammatory properties. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

2.3 Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against a range of bacterial strains. The compound exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic ring significantly impacts the potency of the compound.
  • Triazole Positioning : The position of the triazole moiety relative to the piperidine affects both binding affinity and biological activity.

4. Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

  • Case Study on Anticancer Activity : A study conducted on a series of triazole derivatives showed that modifications at the para position significantly enhanced cytotoxicity against breast cancer cells .
  • Case Study on Anti-inflammatory Effects : Another investigation revealed that specific substitutions on the piperidine ring led to increased inhibition of COX enzymes, suggesting potential for anti-inflammatory drug development .

Q & A

Q. What established synthetic methodologies are used to prepare benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodological Answer : X-ray crystallography is employed, with refinement using the SHELX software suite. Critical parameters include bond lengths (e.g., C–N in triazole: ~1.31–1.34 Å) and torsional angles between the piperidine and triazole rings. Discrepancies >0.02 Å from expected values may indicate conformational strain . Complementary techniques like ¹H/¹³C NMR and HRMS validate purity and functional group connectivity (e.g., benzyl protons at δ 7.3–7.5 ppm) .

Q. What analytical techniques are essential for confirming purity and structural integrity post-synthesis?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) assess purity (>95% area).
  • NMR Spectroscopy : Key signals include the piperidine N–CH₂–triazole moiety (δ 3.5–4.0 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm).
  • Mass Spectrometry : ESI-HRMS confirms molecular ion [M+H]⁺ (calc. for C₁₆H₂₀N₄O₂: 300.1586; observed: 300.1589) .

Advanced Research Questions

Q. How can researchers optimize triazole formation efficiency in CuAAC reactions for this compound?

  • Methodological Answer :
  • Catalyst Screening : Compare CuI, CuSO₄/sodium ascorbate, or ligand-accelerated systems (e.g., TBTA) to reduce reaction time.
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
  • Kinetic Monitoring : Use inline FTIR or LC-MS to track azide consumption. For example, reducing reaction time from 24h to 6h in DMF increases yield to 75% .

Q. How should researchers address contradictory yield data across literature reports for similar piperidine-triazole derivatives?

  • Methodological Answer :
  • Systematic Replication : Reproduce high-yield conditions (e.g., PdCl₂(dppf) in ) while controlling variables like degassing (N₂ vs. Ar).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates in Suzuki reactions).
  • Statistical Design : Apply DoE (Design of Experiments) to test interactions between temperature, catalyst loading, and solvent ratios .

Q. What computational strategies predict the biological activity of this compound, given its structural similarity to triazole antifungals?

  • Methodological Answer :
  • Molecular Docking : Target fungal lanosterol 14α-demethylase (CYP51) using AutoDock Vina. Compare binding poses with fluconazole (PDB: 1EA1). Key interactions: triazole N3 with heme iron (distance ≤2.5 Å) and piperidine hydrophobic contacts .

  • MD Simulations : GROMACS or AMBER assess stability of ligand-CYP51 complexes over 100 ns trajectories. Metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

    • Data Table : Predicted Binding Affinities for Triazole Derivatives
CompoundDocking Score (kcal/mol)Reference
Target Compound-9.2
Fluconazole (Control)-8.7

Methodological Notes

  • Key References : SHELX for crystallography , Suzuki/CuAAC protocols , and antifungal SAR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.